Iotalamic acid

Overview

Description

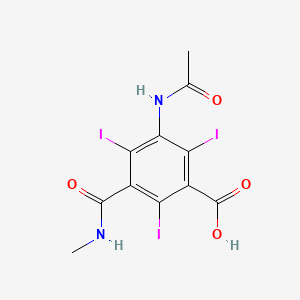

Iotalamic acid (C₁₁H₉I₃N₂O₄; molecular weight 613.91 g/mol; CAS 2276-90-6) is a triiodinated benzoic acid derivative used as a radiocontrast agent in X-ray, computed tomography (CT), and magnetic resonance imaging (MRI) . It enhances imaging clarity by attenuating X-rays and gamma rays, facilitating visualization of blood vessels and organs. Synthesized from 5-amino-2,4,6-triiodoisophthalic acid and iodoacetic acid using triethylamine as a catalyst, its production requires stringent safety protocols due to toxic intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iothalamic acid is synthesized through a multi-step process involving the iodination of aromatic compounds. The key steps include:

Iodination: The introduction of iodine atoms into the aromatic ring.

Amidation: The formation of amide bonds to introduce functional groups that enhance solubility and stability.

Industrial Production Methods: Industrial production of iothalamic acid involves large-scale chemical synthesis using controlled reaction conditions to ensure high purity and yield. The process typically includes:

Raw Material Preparation: Sourcing and purification of starting materials.

Reaction Control: Maintaining optimal temperature, pressure, and pH levels.

Purification: Using techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Iothalamic acid undergoes various chemical reactions, including:

Oxidation: The introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.

Reduction: The removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

Substitution: The replacement of functional groups with other atoms or groups, often using halogenation or nitration reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

Substitution: Halogenating agents like chlorine or bromine, under controlled temperature and pressure.

Major Products: The major products formed from these reactions include various iodinated derivatives and intermediates used in further synthesis steps .

Scientific Research Applications

Medical Imaging Applications

Iotalamic acid is predominantly used in imaging techniques such as:

- Angiography : It enhances the visibility of blood vessels during imaging.

- Computed Tomography (CT) Scans : It aids in visualizing internal structures.

- Arthrography : Used to visualize joints.

The efficacy of this compound in these applications is attributed to its high iodine content, which provides excellent contrast against soft tissues.

Table 1: Comparison of Imaging Techniques Using this compound

| Imaging Technique | Purpose | Administration Method |

|---|---|---|

| Angiography | Visualize blood vessels | Intravenous injection |

| CT Scan | Detailed imaging of internal organs | Intravenous injection |

| Arthrography | Joint visualization | Intra-articular injection |

Pharmacokinetics and Safety

This compound exhibits specific pharmacokinetic properties that are critical for its application in medical diagnostics. Studies show that:

- The half-life of this compound in plasma is approximately 2 hours .

- It demonstrates a plasma clearance rate similar to that of inulin, around 120 mL/min .

- Urinary recovery within 24 hours can reach up to 90% , indicating efficient excretion and minimal retention in the body .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 2 hours |

| Plasma clearance | 120 mL/min |

| Urinary recovery (24h) | 90% |

Environmental Impact and Degradation

Recent studies have highlighted the environmental concerns associated with iodine-containing contrast media (ICM), including this compound. These compounds are often excreted into wastewater systems, leading to increased levels of absorbable organic halogens (AOX) in hospital sewage . Research has focused on developing methods for the degradation of these compounds to minimize their environmental footprint.

Case Study: Degradation Methods for ICM

A study investigated various advanced oxidation processes (AOPs) for the degradation of this compound in wastewater. Methods included:

- UV/H2O2 Treatment : Achieved significant mineralization rates.

- Electrochemical Oxidation : Demonstrated removal efficiencies exceeding 85% under controlled conditions .

Clinical Studies and Efficacy

Clinical studies have evaluated the effectiveness of this compound in diagnosing renal function through glomerular filtration rate (GFR) measurement. In one study, this compound was administered alongside antibiotics to assess its impact on renal clearance:

- The study measured plasma levels and urinary excretion rates, confirming that this compound can effectively be used as a marker for GFR assessment .

Table 3: Clinical Study Overview

| Study Focus | Findings |

|---|---|

| GFR Measurement | Confirmed efficacy as a renal contrast medium |

| Plasma and Urine Levels | High correlation with renal function assessments |

Mechanism of Action

Iothalamic acid exerts its effects by increasing the radiopacity of tissues and structures in the body. When injected into the bloodstream, it rapidly distributes through the circulatory system and accumulates in areas with high blood flow. The iodine atoms in iothalamic acid absorb X-rays, creating a contrast between different tissues and enhancing the visibility of internal structures in radiographic images .

Comparison with Similar Compounds

Key Properties :

- Purity : ≥98% (tested via infrared spectroscopy, heavy metals ≤20 ppm, arsenic ≤3.3 ppm, loss on drying ≤0.5%) .

- Solubility: Sparingly soluble in ethanol, very slightly soluble in water, and dissolves in sodium hydroxide solutions .

- Clinical Applications : Renal function assessment (glomerular filtration rate measurement), cardiovascular imaging, and ongoing trials for amyloidosis (NCT03168906) .

Structural and Chemical Differences

| Compound | Chemical Structure | Key Functional Groups | Molecular Formula | CAS Number |

|---|---|---|---|---|

| Iotalamic Acid | 3-acetylamino-2,4,6-triiodo-5-(methylaminocarbonyl)benzoic acid | Acetyl, methylcarbamoyl, triiodo | C₁₁H₉I₃N₂O₄ | 2276-90-6 |

| Diatrizoic Acid | 3,5-diacetamido-2,4,6-triiodobenzoic acid | Two acetamido groups, triiodo | C₁₁H₉I₃N₂O₄ | 50978-11-5 |

| Ioxitalamic Acid | 3-(acetylamino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid | Hydroxyethylcarbamoyl, triiodo | C₁₂H₁₁I₃N₂O₅ | 51022-71-8 |

| Gadolinium-DTPA | Gadolinium(III) diethylenetriaminepentaacetate | Gadolinium chelated with DTPA ligand | C₁₄H₂₃GdN₃O₁₀ | 86050-77-3 |

Notes:

- This compound and diatrizoic acid share the same molecular formula but differ in substituents, affecting solubility and pharmacokinetics. This compound’s methylcarbamoyl group enhances stability compared to diatrizoic acid’s diacetamido groups .

- Gadolinium-DTPA, an MRI contrast agent, lacks iodine but shares rapid renal excretion and blood-brain barrier impermeability with iodinated agents .

Pharmacokinetic and Clinical Profiles

Key Observations :

- Elimination : All compounds are renally excreted, but iodinated agents (e.g., this compound) have prolonged half-lives compared to gadolinium agents .

- Safety : Iodinated agents carry iodine-related risks (e.g., thyroid dysfunction), while gadolinium agents pose risks in renal impairment .

Regulatory and Quality Standards

Biological Activity

Iotalamic acid, also known as iothalamic acid, is an iodine-containing radiocontrast agent primarily used in various imaging procedures, including excretory urography and cerebral angiography. This compound is sold under several trade names, including Conray and Glofil-125. Its biological activity is largely associated with its role as a contrast medium in medical imaging, particularly for assessing renal function and vascular structures.

- Molecular Formula : CHINO

- Molar Mass : 613.914 g/mol

- Density : 2.54 g/cm³

- Melting Point : 285°C

- Boiling Point : 520.2°C at 760 mmHg

This compound functions as a radiocontrast agent by increasing the radiopacity of tissues during imaging procedures. It achieves this through its high iodine content, which absorbs X-rays effectively. Upon intravenous or intravesical administration, it is rapidly distributed to the kidneys, where it enhances the visibility of renal structures during imaging.

Pharmacokinetics

The pharmacokinetics of this compound are crucial to understanding its biological activity:

- Absorption : Following injection, this compound is quickly transported through the bloodstream to the kidneys.

- Distribution : Maximum radiographic density in renal structures typically occurs within 3 to 8 minutes post-injection.

- Elimination : It is excreted unchanged in urine via glomerular filtration. In patients with renal impairment, alternative excretion routes may become more prominent.

Half-Life

- Alpha Half-Life : Approximately 10 minutes

- Beta Half-Life : Approximately 90 minutes

Clinical Applications

This compound is primarily indicated for:

- Excretory urography

- Cerebral angiography

- Peripheral arteriography

- Venography

- Contrast enhancement in computed tomography (CT) scans

Case Studies

- Renal Function Assessment : A study involving healthy volunteers assessed glomerular filtration rates using this compound as a contrast medium. The results indicated that urinary recovery of this compound was approximately 90% within 24 hours, demonstrating its effectiveness in renal function evaluation .

- Imaging Efficacy : In a clinical setting, patients undergoing CT scans showed enhanced visualization of abdominal organs when administered this compound prior to imaging, confirming its utility in detecting lesions in the liver and pancreas .

Comparative Efficacy

The following table summarizes the pharmacokinetic parameters and efficacy of this compound compared to other iodinated contrast agents:

| Parameter | This compound | Iohexol | Iopamidol |

|---|---|---|---|

| Molar Mass (g/mol) | 613.914 | 821.21 | 777.88 |

| Alpha Half-Life (min) | 10 | 15 | 20 |

| Beta Half-Life (min) | 90 | 120 | 90 |

| Urinary Excretion (%) | ~90 | ~80 | ~85 |

| Indications | Urography | Angiography | Urography |

Safety Profile

While this compound is generally well-tolerated, potential side effects include allergic reactions, nephrotoxicity in susceptible individuals, and thyroid dysfunction due to iodine exposure. Monitoring renal function before administration is recommended, especially in patients with pre-existing kidney conditions.

Q & A

Q. What experimental methodologies are recommended for synthesizing iotalamic acid with optimal yield and purity?

Basic Research Focus

The synthesis of this compound involves reacting 5-amino-2,4,6-triiodoisophthalic acid with iodoacetic acid in the presence of triethylamine as a catalyst, yielding 70–80% . To ensure reproducibility, researchers must:

- Document reaction conditions (temperature, solvent ratios, and catalyst concentration) meticulously.

- Characterize intermediates via HPLC or mass spectrometry to confirm structural integrity before proceeding.

- Purify the final product using recrystallization or column chromatography, with purity verified by NMR and elemental analysis ≥98% .

Q. How can conflicting pharmacokinetic data on this compound’s renal excretion be resolved in preclinical studies?

Advanced Research Focus

Discrepancies in excretion rates may arise from variations in animal models or analytical techniques. To address this:

- Standardize protocols : Use HPLC with UV detection (λ = 254 nm) for consistent quantification, as validated in human glomerular filtration rate studies .

- Control variables : Account for renal function differences (e.g., creatinine clearance) across species.

- Cross-validate findings with radiolabeled iodine (¹²⁵I) tracking to distinguish between renal and hepatic excretion pathways .

Q. What analytical frameworks are suitable for evaluating this compound’s environmental impact in pollution studies?

Advanced Research Focus

For ecotoxicological assessments:

- Use LC-MS/MS to detect this compound residues in water and soil, with detection limits ≤1 ppb .

- Apply biodegradation assays under aerobic/anaerobic conditions to measure persistence.

- Correlate with bioindicators : Monitor iodine accumulation in aquatic organisms (e.g., Daphnia magna) to assess trophic transfer risks .

Q. How should researchers design clinical trials to evaluate this compound’s safety profile in vulnerable populations?

Advanced Research Focus

Referencing NCT03168906 (Phase II amyloidosis trials):

- Inclusion criteria : Prioritize patients with normal renal function (eGFR ≥60 mL/min) to mitigate nephrotoxicity risks .

- Dose escalation : Use a staggered design (e.g., 0.5–2.0 mg/kg) with real-time monitoring for hypersensitivity reactions.

- Endpoint selection : Track serum iodine levels and thyroid-stimulating hormone (TSH) to identify subclinical toxicity .

Q. What statistical approaches are effective for resolving contradictions in this compound’s cell-signaling effects?

Advanced Research Focus

When conflicting data emerge (e.g., pro-apoptotic vs. proliferative effects in cancer models):

- Meta-analysis : Pool datasets from independent studies using random-effects models to account for heterogeneity .

- Pathway enrichment analysis : Apply tools like STRING or KEGG to identify context-dependent signaling nodes (e.g., EGFR vs. TGF-β modulation) .

- Replicate under standardized conditions : Control for variables such as cell line origin (e.g., HepG2 vs. HeLa) and iodine concentration gradients .

Q. How can researchers validate the stability of this compound in long-term storage for imaging studies?

Basic Research Focus

- Storage protocols : Store lyophilized powder at –80°C in amber vials to prevent photodegradation; reconstituted solutions in DMSO retain stability for ≤6 months at –20°C .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 90 days) with periodic HPLC checks for decomposition products (e.g., free iodine) .

Q. What ethical considerations are critical when designing animal studies involving this compound?

Advanced Research Focus

- Minimize iodine exposure : Adhere to the 3Rs principle (Replacement, Reduction, Refinement) by using non-iodinated contrast agents in control groups .

- Monitor long-term effects : Track thyroid histopathology post-administration to detect latent dysfunction .

Q. How can spectral data (NMR, IR) be optimized to confirm this compound’s structural identity?

Basic Research Focus

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC spectra; confirm acetamido (–NHCOCH₃) and carbamoyl (–CONHCH₃) groups at δ 2.1 ppm and δ 3.0 ppm, respectively .

- IR spectroscopy : Validate carbonyl stretches (C=O) at 1680–1720 cm⁻¹ and N–H bends at 1540–1640 cm⁻¹ .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Advanced Research Focus

- Implement QbD (Quality by Design) : Use DOE (Design of Experiments) to optimize reaction parameters (e.g., pH, stoichiometry) .

- Adopt continuous flow chemistry : Enhances consistency by reducing manual intervention .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Advanced Research Focus

Properties

IUPAC Name |

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIGWFXRQKWHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1225-20-3 (mono-hydrochloride salt) | |

| Record name | Iothalamic acid [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5023164 | |

| Record name | Iothalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2276-90-6 | |

| Record name | Iothalamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2276-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iothalamic acid [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iothalamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IOTHALAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iothalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOTHALAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16CHD79MIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.